molecular formula C14H13ClN2O3 B11839559 Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate

Cat. No.: B11839559
M. Wt: 292.72 g/mol
InChI Key: QOWWTDMFORNHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetamido-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . The final step involves the acetamidation of the chloroquinoline derivative to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-acetamido-8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 4-acetamido-8-chloroquinoline-3-carboxylate

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(19)10-7-16-13-9(5-4-6-11(13)15)12(10)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18)

InChI Key

QOWWTDMFORNHTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC(=O)C)C=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.